Product packaging for 1-(4-Ethynylphenyl)-4-methylpiperazine(Cat. No.:)

1-(4-Ethynylphenyl)-4-methylpiperazine

Cat. No.: B8684875
M. Wt: 200.28 g/mol
InChI Key: VSRLIXHYPWDUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethynylphenyl)-4-methylpiperazine is a synthetic intermediate of interest in medicinal chemistry and drug discovery. It combines a piperazine ring, a common feature in pharmaceuticals, with an ethynylphenyl group, offering a versatile handle for further chemical modification via click chemistry. Piperazine derivatives are frequently employed as building blocks in organic synthesis for developing potential therapeutic agents. Research indicates that N-methylpiperazine is a fundamental scaffold used in the synthesis of various pharmaceutical drugs . Furthermore, 4-Nitroimidazole-piperazinyl hybrids have been designed and evaluated for their anti-proliferative potency against human cancer cell lines, demonstrating the relevance of this chemical class in anticancer research . In separate studies, methyl piperazine derivatives have been specifically designed and synthesized as novel anticancer agents, showing promising activity against a panel of cancer cell lines, potentially through mechanisms such as EGFR inhibition . This compound is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B8684875 1-(4-Ethynylphenyl)-4-methylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(4-ethynylphenyl)-4-methylpiperazine

InChI

InChI=1S/C13H16N2/c1-3-12-4-6-13(7-5-12)15-10-8-14(2)9-11-15/h1,4-7H,8-11H2,2H3

InChI Key

VSRLIXHYPWDUSU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C#C

Origin of Product

United States

Significance of Piperazine Derivatives in Contemporary Chemical Research

The piperazine (B1678402) moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern chemical research. researchgate.netrsc.orgnih.govmdpi.com Its prevalence stems from a unique combination of physicochemical properties and synthetic tractability. The presence of two nitrogen atoms imparts basicity and allows for the formation of salts, which can enhance the solubility and bioavailability of parent molecules, a particularly desirable trait in medicinal chemistry. nih.govmdpi.com

Piperazine derivatives have demonstrated a vast spectrum of biological activities, finding applications as anticancer, antibacterial, antifungal, and antiviral agents. rsc.orgmdpi.comnih.gov The structural flexibility of the piperazine ring, which can adopt various conformations, coupled with the ability to introduce diverse substituents at the nitrogen atoms, allows for the fine-tuning of their pharmacological profiles. nih.govresearchgate.net Beyond pharmaceuticals, piperazine-based structures are also being explored in materials science, for instance, in the development of aggregation-induced emission (AIE) materials and as components of metal-organic frameworks (MOFs). rsc.orgrsc.org The electron-donating nature and specific conformations of the piperazine ring can be harnessed to create materials with unique photophysical properties. rsc.org

Structural Features of 1 4 Ethynylphenyl 4 Methylpiperazine As a Molecular Scaffold

1-(4-Ethynylphenyl)-4-methylpiperazine is a molecule that thoughtfully integrates three key functional components: the N-methylpiperazine group, a central phenyl ring, and a terminal ethynyl (B1212043) group. This specific arrangement of functional groups bestows upon the molecule a distinct set of properties and a versatile reactivity profile, making it a valuable molecular scaffold.

The N-methylpiperazine moiety provides a basic nitrogen center, which can be protonated to form salts or coordinated to metal centers. The methyl group on the second nitrogen atom influences the steric and electronic environment of the piperazine (B1678402) ring. The central phenyl ring acts as a rigid spacer, ensuring a well-defined spatial relationship between the piperazine and the ethynyl functionalities.

The terminal ethynyl group is the most reactive site for further chemical transformations. This C-C triple bond is a gateway to a plethora of chemical reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.orgnih.gov This palladium-catalyzed reaction allows for the facile formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the construction of more complex, conjugated systems. wikipedia.orgwashington.edu The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly valuable transformation in organic synthesis. wikipedia.orgnih.gov

While specific, experimentally determined data for this compound are not widely available in the reviewed literature, its properties can be inferred from its constituent parts. A plausible synthetic route to this compound involves the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with 1-(4-iodophenyl)-4-methylpiperazine, followed by deprotection of the silyl (B83357) group.

Table 1: Physicochemical and Spectroscopic Data of this compound and Related Compounds

Compound/PropertyThis compound1-Methylpiperazine (B117243)1-(4-Bromophenyl)piperazine
Molecular Formula C13H16N2C5H12N2C10H13BrN2
Molecular Weight 200.28 g/mol 100.16 g/mol 241.13 g/mol
Melting Point Not Reported-6 °C91-95 °C
Boiling Point Not Reported138 °C353.3±27.0 °C (Predicted)
¹H NMR Not ReportedSee nih.govSee mdpi.com
¹³C NMR Not ReportedSee nih.govSee mdpi.com
IR Spectrum (cm⁻¹) Not ReportedSee nist.govchemicalbook.comNot Reported
Mass Spectrum Not ReportedSee nih.govnist.govNot Reported

Current Research Trajectories and Open Questions in the Chemistry of Ethynyl Piperazine Systems

Strategies for Constructing the Piperazine Core in this compound

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.govresearchgate.netnih.gov These strategies range from classical cyclization reactions to modern multi-component approaches, each offering distinct advantages in terms of efficiency, diversity, and substrate scope.

Cyclization Reactions in Piperazine Ring Formation

Cyclization reactions represent a fundamental approach to the synthesis of the piperazine core. These methods typically involve the formation of two carbon-nitrogen bonds to close a six-membered ring from an acyclic precursor. A variety of strategies fall under this category, including palladium-catalyzed cyclizations that can form highly substituted piperazines with significant regio- and stereochemical control by coupling diamine components with a propargyl unit. organic-chemistry.org Another approach involves manganese(III) acetate-mediated radical cyclizations of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds to yield functionalized piperazine-containing dihydrofurans. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool, enabling the cyclization of α-aminyl radicals generated from amino-acid-derived diamines and various aldehydes to access diverse C2-substituted piperazines under mild conditions. mdpi.com

Multi-component Reactions for Piperazine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly well-suited for generating molecular diversity around the piperazine core. nih.govthieme-connect.com For instance, a four-component Ugi condensation can be employed, combining an N-alkylethylenediamine, an isocyanide, a carboxylic acid, and an aldehyde (such as chloroacetaldehyde) to produce piperazine-2-carboxamides in a one-pot process. thieme-connect.com A modified "split-Ugi" methodology has also been developed for bis-secondary diamines like piperazine, allowing for the synthesis of 1,4-disubstituted piperazine-based compounds from piperazine, an aldehyde, an isocyanide, and a carboxylic acid. nih.gov Another powerful MCR strategy involves a one-pot, three-component reaction comprising the ring-opening of N-activated aziridines with anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to yield highly substituted piperazines with excellent stereoselectivity. acs.org

Methodology Reactants Key Features Reference
Ugi Four-Component ReactionN-alkylethylenediamine, Isocyanide, Carboxylic Acid, AldehydeOne-pot synthesis of piperazine-2-carboxamides. thieme-connect.com
Split-Ugi ReactionPiperazine, Aldehyde, Isocyanide, Carboxylic AcidGenerates 1,4-disubstituted piperazines; suitable for bis-secondary diamines. nih.gov
Aziridine AnnulationN-activated Aziridine, Aniline, Propargyl CarbonateStereospecific synthesis of highly substituted piperazines. acs.org

Reductive Cyclization and Amine Derivatization Approaches

Reductive cyclization offers a robust pathway to the piperazine nucleus from specifically designed acyclic precursors. One notable method involves the catalytic reductive cyclization of bis(oximinoalkyl)amines. nih.govresearchgate.net In this approach, a primary amine is converted into a dioxime through a sequential double Michael addition to nitrosoalkenes. nih.govresearchgate.net The subsequent catalytic hydrogenation of the dioxime unit, often using a palladium-on-carbon (Pd/C) catalyst, leads to the formation of the piperazine ring. nih.gov This method is versatile, allowing for the synthesis of piperazines with various substituents at both carbon and nitrogen atoms. nih.govresearchgate.net A proposed mechanism involves the hydrogenolysis of the N-O bonds to yield a diimine intermediate, which then cyclizes and undergoes further reduction to the final piperazine product. nih.gov Another established reductive cyclization approach involves the reduction of dinitriles, such as di-(cyanomethyl)-amine derivatives, which cyclize intramolecularly to form the piperazine ring. acs.org

Installation of the 4-Ethynylphenyl Moiety

The introduction of the 4-ethynylphenyl group is a critical step in the synthesis of the target molecule. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Aryl-Alkyne Linkages

The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Meanwhile, in the copper cycle, the terminal alkyne is deprotonated by the base and reacts with the Cu(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final aryl-alkyne product and regenerates the Pd(0) catalyst. wikipedia.org

To synthesize this compound, two main Sonogashira strategies can be envisioned:

Coupling of a pre-formed 1-(4-halophenyl)-4-methylpiperazine with a terminal alkyne (such as trimethylsilylacetylene, followed by deprotection).

Coupling of 1-halo-4-ethynylbenzene with 1-methylpiperazine (B117243) via a different cross-coupling reaction like the Buchwald-Hartwig amination.

The Sonogashira reaction is versatile and can be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org Numerous advancements have been made, including the development of copper-free Sonogashira protocols to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgorganic-chemistry.org Furthermore, heterogeneous catalysts, such as palladium anchored on nanosized MCM-41, have been developed to allow for high yields with low catalyst loading and easy catalyst recovery. mdpi.com For substrates with poor solubility, high-temperature ball-milling has been shown to enable highly efficient Sonogashira coupling. rsc.org

Catalyst System Key Features Typical Substrates Reference
Pd(0)/Cu(I)The classic and most widely used system.Aryl/vinyl halides and terminal alkynes. libretexts.orgwikipedia.org
Copper-Free SystemsAvoids alkyne homocoupling byproducts.Often requires specific ligands or bases. wikipedia.orgorganic-chemistry.org
Heterogeneous Pd Catalysts (e.g., NS-MCM-41-Pd)Allows for low catalyst loading and catalyst recycling.Aryl and heteroaryl halides. mdpi.com
Mechanochemical (Ball-Milling)Effective for poorly soluble or solid-state reactants.Polyaromatic halides. rsc.org

Regioselective and Stereoselective Considerations in Ethynylphenyl Introduction

In the synthesis of this compound, stereoselectivity is not a factor in the introduction of the ethynylphenyl moiety to the symmetrical 4-methylpiperazine ring. However, regioselectivity is of paramount importance to ensure the desired para (1,4) substitution pattern on the phenyl ring.

The regiochemical outcome is primarily controlled by the choice of starting materials. To achieve the 1,4-disubstituted pattern, one must begin with an aryl precursor that is already functionalized in the para position. For example, in a Sonogashira coupling approach, one would use 1-iodo-4-(4-methylpiperazin-1-yl)benzene as the aryl halide. The iodine atom at the 4-position dictates the exact location where the ethynyl group will be installed.

Alternatively, if constructing the molecule via an amination reaction, the starting material would be a 4-halo-ethynylbenzene, such as 1-bromo-4-ethynylbenzene. The subsequent coupling with 1-methylpiperazine, for example through a Buchwald-Hartwig amination, would result in the piperazine moiety being attached at the 1-position, preserving the required 1,4-substitution.

In cases where a dihalogenated benzene (B151609) is used as a starting material (e.g., 1-bromo-4-iodobenzene), high regioselectivity can often be achieved due to the differential reactivity of the carbon-halogen bonds towards palladium(0) oxidative addition. The C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond. This reactivity difference allows for selective coupling at the more reactive site. By carefully selecting the dihalide and controlling the reaction conditions, one can perform a Sonogashira coupling at the iodo-position, followed by a Buchwald-Hartwig amination at the bromo-position, thereby constructing the desired 1,4-disubstituted product with high regiochemical precision.

Methylation of the Piperazine Nitrogen

The introduction of a methyl group at the N4 position of the piperazine ring is a critical step in the synthesis of the target compound. This functionalization can be achieved through several established methods, primarily categorized as N-alkylation strategies and reductive amination approaches.

Direct N-alkylation is a common method for methylating secondary amines like the piperazine moiety. This strategy involves the reaction of the piperazine nitrogen with an electrophilic methyl source. Traditional alkylating agents include methyl iodide or dimethyl sulfate. However, modern approaches often utilize alcohols as alkylating reagents, which are considered greener alternatives. For instance, photocatalytic systems, such as a mixed heterogeneous catalyst of copper- and gold-loaded titanium dioxide (Cu/TiO2 and Au/TiO2), can facilitate the N-alkylation of amines with alcohols at room temperature. researchgate.netdntb.gov.ua While effective, these reactions can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts, thus requiring careful control of stoichiometry and reaction conditions. researchgate.net The choice of base and solvent is also crucial to modulate the reactivity and prevent undesired side reactions.

Alkylation Strategy Reagents Key Features Potential Issues
Classical N-Alkylation Methyl iodide, Dimethyl sulfateWell-established, high reactivityUse of toxic reagents, risk of over-alkylation
Photocatalytic N-Alkylation Alcohols (e.g., Methanol), Cu/Au-TiO2 catalystGreener approach, mild conditions (room temp) researchgate.netRequires specialized equipment, catalyst preparation
Transfer Hydrogenation Alcohols, Transition metal catalyst (e.g., Iridium)High atom economy, uses alcohols as alkylating agents nih.govMay require high temperatures, catalyst cost

This table provides a summary of common N-alkylation strategies for piperazine functionalization.

Reductive amination is a highly efficient and widely used alternative for the synthesis of N-methylated amines. researchgate.net This method typically involves a two-step, one-pot process where the secondary amine (piperazine precursor) reacts with an aldehyde or ketone—in this case, formaldehyde—to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-methylated product. nih.gov

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity, making it suitable for substrates with sensitive functional groups. nih.gov Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed. The use of biocatalysts, such as imine reductases (IREDs), is an emerging green alternative that operates under mild conditions in aqueous media. researchgate.net Reductive amination offers excellent control over the degree of alkylation, generally avoiding the formation of quaternary salts that can occur with direct alkylation methods. nih.govnih.gov

Reducing Agent Carbonyl Source Typical Conditions Advantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)FormaldehydeAcetic acid, 1,2-dichloroethane, RT nih.govMild, selective, high functional group tolerance
Sodium Cyanoborohydride (NaBH₃CN)FormaldehydeMethanol, pH controlEffective, but uses toxic cyanide
Catalytic HydrogenationFormaldehydeH₂, Pd/C catalystClean, high yield, atom economical
Imine Reductases (IREDs)FormaldehydeAqueous buffer, NADPH cofactor, RT researchgate.netGreen, highly selective, mild conditions

This table outlines various reductive amination approaches for the N-methylation of piperazine.

Refinement of Synthetic Pathways for Enhanced Yield and Selectivity

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction's success is highly dependent on the careful selection of these components.

Catalyst Systems:

Palladium Catalysts: Common palladium sources include phosphine-ligated complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). libretexts.orgwikipedia.org More advanced systems utilize N-heterocyclic carbene (NHC) palladium complexes, which can offer greater stability and activity, sometimes allowing for lower catalyst loadings. libretexts.org For example, pyridine-containing Pd-NHC complexes like PEPPSI-SONO-SP² have shown high efficiency in Sonogashira couplings under mild and green conditions. rsc.org

Copper Co-catalysts: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of a reactive copper acetylide intermediate. hes-so.ch However, copper-free Sonogashira variants have been developed to avoid issues related to the homocoupling of alkynes and difficulties in removing copper residues. organic-chemistry.org

Reaction Conditions:

Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction. hes-so.ch Inorganic bases like potassium carbonate (K₂CO₃) can also be effective. hes-so.ch

Solvent: Solvents range from amines like triethylamine (which can also act as the base) to aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Recent efforts have focused on using greener solvents like ethanol (B145695)/water mixtures. rsc.org

Temperature: While classic Sonogashira reactions often required elevated temperatures, modern catalyst systems can enable the reaction to proceed efficiently at room temperature. wikipedia.org

Parameter Conventional Approach Optimized/Modern Approach Impact on Yield/Selectivity
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.orgPd-NHC complexes (e.g., PEPPSI) rsc.orgIncreased stability, lower catalyst loading, higher turnover numbers.
Co-catalyst Copper(I) Iodide (CuI) wikipedia.orgCopper-free systems organic-chemistry.orgAvoids alkyne homocoupling, simplifies purification.
Base Triethylamine, Piperidine (B6355638)K₂CO₃, Cs₂CO₃ hes-so.chnih.govCan improve yields and substrate scope.
Solvent DMF, Toluene, THF"Green" solvents (e.g., Water, Ethanol) rsc.orgReduces environmental impact.
Temperature Reflux / High TemperatureRoom Temperature wikipedia.orgImproves energy efficiency and functional group tolerance.

This table compares conventional and optimized conditions for the Sonogashira coupling reaction.

To improve process efficiency and reduce waste from intermediate workups and purifications, one-pot synthetic protocols are highly desirable. nih.gov For the synthesis of this compound and its analogues, a one-pot procedure could combine the N-arylation of 1-methylpiperazine with a halo-substituted benzene and the subsequent Sonogashira coupling. core.ac.uk

Purification and Isolation Techniques for this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Extraction: A standard aqueous workup is typically the first step. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine to remove water-soluble impurities and salts. nih.gov

Column Chromatography: This is the most common method for purifying organic compounds. For this compound, silica (B1680970) gel is the standard stationary phase. The mobile phase (eluent) is typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product. nih.gov

Crystallization/Recrystallization: If the final compound is a stable solid, recrystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. dergipark.org.trmdpi.com Suitable solvents must be determined empirically.

Distillation: For liquid intermediates or if the final product has a suitable boiling point, distillation under reduced pressure can be an effective purification technique. This method separates compounds based on differences in their boiling points. google.com

Technique Principle Application for Target Compound Notes
Liquid-Liquid Extraction Partitioning between immiscible liquidsInitial workup to remove inorganic salts and highly polar/nonpolar impurities. nih.govA crucial first step before further purification.
Column Chromatography Adsorption on a stationary phase (silica gel)Primary method for separating the product from starting materials and organic byproducts. nih.govEluent systems like Hexane/Ethyl Acetate are common.
Recrystallization Difference in solubility at different temperaturesFinal purification step to obtain a highly pure, crystalline solid product. dergipark.org.trRequires the compound to be a solid at room temperature.
Reduced Pressure Distillation Separation based on boiling points at low pressurePurification of liquid precursors (e.g., 1-methylpiperazine) or the final product if it is a high-boiling liquid. google.comProtects against thermal decomposition of the compound.

This table summarizes the primary techniques used for the purification and isolation of this compound.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification in organic chemistry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.com For arylpiperazine and ethynylarene derivatives, both column chromatography and High-Performance Liquid Chromatography (HPLC) are extensively utilized.

Column Chromatography

Flash column chromatography is the most common method for purifying reaction mixtures on a preparative scale in a research setting. orgsyn.org It utilizes a stationary phase, typically silica gel, packed into a glass column. youtube.comnih.gov The crude mixture is loaded onto the top of the column, and a solvent system (mobile phase or eluent) is passed through the column under positive pressure. orgsyn.org Compounds separate based on their polarity; less polar compounds travel through the column faster with a non-polar mobile phase, while more polar compounds have a stronger affinity for the polar silica gel and elute more slowly. youtube.com

The selection of an appropriate eluent system is crucial for effective separation and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). youtube.comnih.gov For compounds resulting from Sonogashira couplings, such as aryl-alkynes, specific solvent systems have been proven effective. rsc.org The purification process involves collecting the eluent in multiple fractions and analyzing them to isolate the fractions containing the pure desired product. youtube.com

Table 1: Typical Column Chromatography Conditions for Arylpiperazine and Aryl-Alkyne Analogues
Stationary PhaseMobile Phase (Eluent System)Compound ClassReference
Silica GelHexane/Ether/Acetone (30:1:2)Aryl-alkynes (Sonogashira products) rsc.org
Silica GelEthyl Acetate/Hexane (e.g., 1:10, 1:5)Substituted Tetrahydroisoquinolines acs.org
Silica GelChloroform/Methanol (Gradient)Bioactive compounds from extracts nih.gov
Silica GelHexane/TolueneSubstituted Benzene Derivatives hu-berlin.de

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative separation technique that offers higher resolution and speed compared to traditional column chromatography. It is frequently used for the final purity assessment and for the isolation of high-purity compounds. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., octadecyl-bonded silica, C18) and the mobile phase is a polar solvent mixture, is commonly employed for the analysis of piperazine derivatives. nih.govmdpi.com

The method's parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, must be optimized for the specific analyte. nih.gov For arylpiperazine analogues, validated HPLC methods often use a mixture of acetonitrile (B52724) and an aqueous buffer as the mobile phase, with UV detection set at a wavelength where the compound exhibits strong absorbance. nih.gov Chiral HPLC can also be employed for the separation of enantiomers of complex piperazine-containing molecules. mdpi.com

Table 2: Exemplary HPLC Conditions for Piperazine Derivatives
TechniqueStationary Phase (Column)Mobile PhaseDetectionApplicationReference
Reversed-Phase HPLCOctadecyl (C18)Acetonitrile / Phosphate Buffer (pH 2)UV (239 nm)Purity evaluation of a phenylpiperazinyl-propyl derivative nih.gov
Chiral HPLC(S,S) di-(p-tolyl)tartaric acid resolving agentNot specifiedNot specifiedEnantiomer separation of a dihydroquinazoline-piperazine drug mdpi.com

Recrystallization and Other Solid-Phase Purification Methods

While chromatography is versatile, other solid-phase methods are crucial for purification, especially for crystalline final products and for streamlined removal of specific impurities.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For piperazine derivatives, which are often basic, recrystallization can be performed on the free base or, more commonly, on a salt form (e.g., hydrochloride), which often yields highly crystalline solids. The purification of a piperazine-containing drug via crystallization of its tartaric acid salt is a documented industrial strategy. mdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique that uses solid particles, usually in a cartridge or on a disk, to isolate specific compounds from a solution. nih.gov It is widely used to clean up complex samples by removing interfering substances before chromatographic analysis. nih.gov For synthetic mixtures, SPE can be used to remove excess reagents or catalysts. The sorbents can be silica-based, polymer-based, or ion-exchange resins. nih.gov

Recent advancements include the use of magnetic solid-phase extraction (MSPE), where magnetic nanoparticles are functionalized to selectively bind target analytes, allowing for easy separation of the sorbent from the sample solution using an external magnet. cabidigitallibrary.org These methods offer a faster and often more environmentally friendly alternative to traditional liquid-liquid extraction and can be tailored for various classes of drugs and organic molecules. nih.govcabidigitallibrary.org

Table 3: Solid-Phase Purification and Extraction Strategies
MethodSolid Phase / SorbentPrimary ApplicationReference
RecrystallizationCrystalline solid matrixFinal purification of solid products and salts mdpi.com
Solid-Phase Synthesis (SPS) WorkupPolymer resin (e.g., Polystyrene)Purification of compound libraries by washing away excess reagents medchem-ippas.eu
Solid-Phase Extraction (SPE)Polymeric reversed-phase sorbents (e.g., Strata-X)Sample cleanup and extraction from complex matrices nih.gov
Magnetic Solid-Phase Extraction (MSPE)Functionalized magnetic nanoparticlesRapid isolation and enrichment of analytes from solutions cabidigitallibrary.org

Mechanistic Pathways of Key Coupling Reactions Involving the Ethynylphenyl Group

The synthesis of the C(sp²)-C(sp) bond characteristic of the ethynylphenyl group in this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. organic-chemistry.orgnbinno.com This reaction class is valued for its versatility and tolerance of various functional groups under generally mild conditions. researchgate.net

Catalytic Cycles in Palladium-Mediated C-C Bond Formation

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper catalysts. organic-chemistry.org The mechanism is generally understood to involve two interconnected cycles.

The Palladium Cycle:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An aryl halide (e.g., 1-iodo-4-(4-methylpiperazin-1-yl)benzene) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) species. wikipedia.orgiupac.org This step is often the rate-limiting step of the reaction. wikipedia.org The reactivity order for the halide is I > Br > Cl. wikipedia.org

Transmetalation : The Pd(II) complex then reacts with a copper(I) acetylide, which is formed in the copper cycle. In this step, the alkynyl group is transferred from the copper to the palladium center, yielding a Pd(II)-alkynyl complex and regenerating the copper(I) salt. wikipedia.org

Reductive Elimination : The final step is the reductive elimination from the Pd(II)-alkynyl complex, which forms the C-C bond of the final product (this compound) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. iupac.org

The Copper Cycle:

A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of an amine base. wikipedia.org

This reaction forms a copper(I) acetylide intermediate. wikipedia.org

This copper acetylide is the species that participates in the transmetalation step with the palladium complex. wikipedia.org

While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is more common to use more stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂. These are reduced in situ to the active Pd(0) species by reagents in the reaction mixture, like an amine or a phosphine (B1218219) ligand. wikipedia.org

Ligand Effects on Reaction Kinetics and Stereochemistry

The choice of ligands coordinated to the palladium center profoundly impacts the efficiency, rate, and scope of the coupling reaction. Phosphine ligands and N-heterocyclic carbenes (NHCs) are commonly employed. libretexts.org

Electronic Effects : Electron-rich ligands, such as phosphines with electron-donating alkyl groups, can increase the rate of the oxidative addition step by making the palladium center more electron-rich and thus more nucleophilic. libretexts.orgbeilstein-journals.org This enhanced reactivity is crucial, especially when less reactive aryl bromides or chlorides are used as substrates. researchgate.net

Steric Effects : Sterically bulky ligands can promote the reductive elimination step, accelerating catalyst turnover. libretexts.org The use of bulky and electron-rich ligands often leads to more efficient Sonogashira couplings. libretexts.org

Catalyst Stability : The ligand also plays a critical role in stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black. Bidentate phosphine ligands, such as dppe or dppf, have been used to enhance catalyst stability. wikipedia.org

The stereochemistry of the starting materials is typically retained in the final product, as the formation of the C(sp²)-C(sp) bond does not create new stereocenters. libretexts.org

Ligand TypeExampleKey Effect on ReactionReference
Electron-Rich PhosphinesP(t-Bu)₃Increases rate of oxidative addition. libretexts.org
Bulky PhosphinesPCy₃ (Tricyclohexylphosphine)Promotes catalyst dissociation and turnover. researchgate.net
Bidentate Phosphinesdppf (1,1'-Bis(diphenylphosphino)ferrocene)Enhances catalyst stability. wikipedia.org
N-Heterocyclic Carbenes (NHCs)IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)Can efficiently replace phosphine ligands, often providing high stability and activity. libretexts.org

Nucleophilic Substitution and Addition Reactions of the Piperazine Moiety

The piperazine ring contains two nitrogen atoms which confer nucleophilic properties to the molecule, allowing for a variety of derivatization reactions. researchgate.netambeed.com These reactions are fundamental for introducing the piperazine scaffold into larger molecules. nih.gov

Sₙ1 and Sₙ2 Mechanisms in Piperazine Derivatization

The alkylation of the piperazine nitrogen atoms typically proceeds via nucleophilic substitution, following either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the electrophile (e.g., an alkyl halide). nih.govnih.gov

Sₙ2 Mechanism : This mechanism is favored for primary and less-hindered secondary alkyl halides. masterorganicchemistry.com

Mechanism : It is a single, concerted step where the nucleophilic nitrogen of the piperazine attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction proceeds through a trigonal bipyramidal transition state. masterorganicchemistry.com

Kinetics : The reaction rate is dependent on the concentration of both the piperazine nucleophile and the alkyl halide substrate (bimolecular). youtube.com

Stereochemistry : Sₙ2 reactions proceed with an inversion of configuration at the electrophilic carbon center, a phenomenon often likened to an umbrella flipping inside out in the wind. masterorganicchemistry.comyoutube.com

Sₙ1 Mechanism : This mechanism becomes significant for tertiary and some secondary alkyl halides, particularly those that can form stabilized carbocations (e.g., benzylic or allylic systems). youtube.comkhanacademy.org

Mechanism : It is a two-step process. The first, rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. youtube.com In the second step, the nucleophilic piperazine rapidly attacks the carbocation.

Kinetics : The rate depends only on the concentration of the alkyl halide (unimolecular). youtube.com

Stereochemistry : Because the carbocation intermediate is planar, the piperazine nucleophile can attack from either face, leading to a mixture of enantiomers (racemization) if the carbon was a stereocenter. youtube.com

FeatureSₙ1 MechanismSₙ2 Mechanism
SubstrateTertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> Tertiary
KineticsFirst order (rate = k[Substrate])Second order (rate = k[Substrate][Nucleophile])
MechanismTwo steps (carbocation intermediate)One step (concerted)
StereochemistryRacemizationInversion of configuration
SolventFavored by polar protic solventsFavored by polar aprotic solvents

Addition Reactions to Unsaturated Linkers

Piperazine can act as a nucleophile in Michael (or aza-Michael) addition reactions with electron-deficient unsaturated compounds, such as those containing α,β-unsaturated carbonyls or nitriles. nih.gov This reaction is a key method for forming C-N bonds and extending molecular chains.

The mechanism involves the conjugate addition of one of the piperazine's secondary amine nitrogens to the β-carbon of the activated alkene.

The nucleophilic nitrogen atom of the piperazine attacks the electrophilic β-carbon of the unsaturated system.

This attack pushes the π-electrons of the C=C double bond onto the α-carbon, and subsequently, the π-electrons of the C=O (or C≡N) bond move to the oxygen (or nitrogen), forming an enolate intermediate.

This enolate is then protonated, typically by the solvent or a proton source, to yield the final addition product.

This type of reaction is highly efficient for creating monosubstituted piperazine derivatives, as the initial addition product is often less nucleophilic than the starting piperazine, which can help prevent disubstitution. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring and its Derivatives

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SₑAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents already present on the ring: the 4-methylpiperazin-1-yl group and the ethynyl group. nih.gov

4-Methylpiperazin-1-yl Group : This group is attached to the ring via a nitrogen atom. The lone pair of electrons on this nitrogen can be donated into the aromatic π-system through resonance (+M effect). This increases the electron density of the ring, particularly at the ortho and para positions. wikipedia.org Therefore, the piperazine group is a strongly activating and ortho-, para-directing group. wikipedia.orgtotal-synthesis.com Since the para position is already occupied, it directs incoming electrophiles to the positions ortho to itself (positions 2 and 6 on the ring).

Ethynyl Group (-C≡CH) : The sp-hybridized carbons of the ethynyl group are more electronegative than the sp²-hybridized carbons of the benzene ring. This causes the group to withdraw electron density from the ring through an inductive effect (-I effect). Consequently, the ethynyl group is a deactivating and meta-directing group. wikipedia.org It directs incoming electrophiles to the positions meta to itself (positions 3 and 5 on the ring).

When both groups are present on the ring in a para relationship, their directing effects are synergistic. The powerful activating, ortho-directing effect of the piperazine group dominates. Therefore, electrophilic substitution will occur predominantly at the positions ortho to the piperazine group (and meta to the ethynyl group). wikipedia.org

Substituent on Phenyl RingElectronic EffectReactivity EffectDirecting Effect
-N(CH₂CH₂)₂NCH₃ (4-Methylpiperazin-1-yl)Electron Donating (+M > -I)ActivatingOrtho, Para
-C≡CH (Ethynyl)Electron Withdrawing (-I)DeactivatingMeta
-NO₂ (Nitro)Electron Withdrawing (-M, -I)Strongly DeactivatingMeta
-Cl, -Br, -I (Halogens)Electron Withdrawing (-I > +M)DeactivatingOrtho, Para
-CH₃ (Alkyl)Electron Donating (+I)ActivatingOrtho, Para

Oxidation and Reduction Pathways of this compound Analogues

Oxidation of Alkyne and Piperazine Moieties

The oxidation of ethynylphenylpiperazine analogues can be directed towards either the alkyne group or the piperazine nitrogens, often with a high degree of selectivity.

Alkyne Moiety Oxidation:

The terminal ethynyl group is susceptible to various oxidative transformations. Strong oxidative cleavage can be achieved using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This reaction cleaves the carbon-carbon triple bond, typically yielding a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon. masterorganicchemistry.com Milder oxidation conditions can also be employed. For instance, treatment with a neutral solution of potassium permanganate can lead to the formation of a vicinal α-dicarbonyl (a diketone). libretexts.org Another important transformation is the hydroboration-oxidation reaction, which results in the anti-Markovnikov addition of water across the triple bond. This initially forms an unstable enol intermediate, which rapidly tautomerizes to the corresponding phenylacetaldehyde (B1677652) derivative. khanacademy.orgchemistrysteps.com

Reaction Type Reagent(s) Product(s) Key Feature
Oxidative Cleavage1. O₃ or KMnO₄2. H₂O4-(4-Methylpiperazin-1-yl)benzoic acid + CO₂Cleavage of C≡C triple bond. masterorganicchemistry.com
Gentle OxidationNeutral KMnO₄1-Phenyl-2-(4-(4-methylpiperazin-1-yl)phenyl)ethane-1,2-dioneFormation of an α-diketone. libretexts.org
Hydroboration-Oxidation1. R₂BH (e.g., 9-BBN)2. H₂O₂, NaOH2-(4-(4-Methylpiperazin-1-yl)phenyl)acetaldehydeAnti-Markovnikov hydration to form an aldehyde. chemistrysteps.com

Piperazine Moiety Oxidation:

The piperazine ring contains two tertiary amine functionalities, which are potential sites for oxidation. The nitrogen atom at the 4-position (N-methylated) and the nitrogen at the 1-position (attached to the phenyl ring) can be oxidized to their corresponding N-oxides. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. For example, kinetic studies on the oxidation of 1-methylpiperazine with bromamine-T (BAT) in an acidic medium have shown the formation of 1-methylpiperazine-N-oxide. scirp.org In some cases, more aggressive oxidation can lead to the formation of lactams or even ring-opened products. The oxidation of piperazine derivatives with mercury(II)-EDTA has been shown to yield piperazine-2,3-diones through the dehydrogenation of the piperazine ring. nih.gov The relative reactivity of the two nitrogen atoms can be influenced by electronic effects; the N-aryl nitrogen is generally less nucleophilic than the N-alkyl nitrogen due to the electron-withdrawing nature of the aromatic ring.

Reaction Type Reagent(s) Typical Product(s) Key Feature
N-OxidationH₂O₂, m-CPBA, or Bromamine-TThis compound 4-oxideOxidation of the more basic N-alkyl nitrogen. scirp.org
DehydrogenationHg(II)-EDTAThis compound-2,3-dioneOxidation of the ring carbons adjacent to nitrogen. nih.gov

Reduction of Aromatic and Heterocyclic Systems

While the piperazine ring is a fully saturated heterocycle and thus generally inert to further reduction, the aromatic phenyl ring can be reduced under specific conditions.

The most common method for the partial reduction of an aromatic ring is the Birch reduction. pharmaguideline.com This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol (such as ethanol or tert-butanol) as a proton source. youtube.comwikipedia.org The reaction proceeds via a single-electron transfer mechanism to generate a radical anion, which is subsequently protonated. A second electron transfer and protonation yields a non-conjugated 1,4-cyclohexadiene. pharmaguideline.comjk-sci.com

The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. slideshare.net The piperazine group is an electron-donating group, which directs the reduction to occur at the ortho and meta positions, leaving the ipso and para carbons (the carbons attached to the piperazine and ethynyl groups, respectively) as part of the resulting double bonds.

Reaction Type Reagent(s) Product Key Feature
Partial Aromatic ReductionNa or Li, NH₃ (l), ROH1-(4-Ethynylcyclohexa-1,4-dien-1-yl)-4-methylpiperazineReduction of the phenyl ring to a 1,4-diene. pharmaguideline.comjk-sci.com

Rearrangement Reactions and Tautomerism in Related Ethynyl-Piperazine Systems

Rearrangement reactions provide powerful synthetic routes to complex heterocyclic structures and can be relevant in the synthesis and transformation of ethynyl-piperazine systems. Tautomerism, while not a significant feature of the parent compound, is crucial in understanding the reactivity of its intermediates and derivatives.

Rearrangement Reactions:

Many classical rearrangement reactions are utilized in the synthesis of the piperazine core itself. These reactions often involve intramolecular migrations to form the stable six-membered ring. While not rearrangements of a pre-formed ethynylphenylpiperazine, they are fundamental to the chemistry of this class of compounds.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution reaction. A suitably substituted precursor, for example, could undergo a Smiles rearrangement to form a condensed heterocyclic system. It is a powerful tool for creating complex molecular architectures from simpler starting materials. researchgate.net

Aza-Wittig Reaction: The intramolecular aza-Wittig reaction is a modern and efficient method for constructing nitrogen-containing heterocycles. It involves the reaction of an iminophosphorane with a carbonyl group within the same molecule and has been successfully applied to the synthesis of piperazine-2,5-diones. thieme-connect.comthieme-connect.comresearchgate.net

Other Rearrangements: A variety of other rearrangements, including the Diaza-Cope, Mumm, Curtius, and Schmidt reactions, have been employed to synthesize diverse piperazine analogues, highlighting the versatility of this scaffold in synthetic chemistry. bohrium.combenthamdirect.comeurekaselect.com

Tautomerism:

Tautomerism refers to the equilibrium between two readily interconvertible structural isomers. For the parent molecule this compound, there are no common tautomeric forms due to its structural rigidity and lack of labile protons in suitable positions.

Similarly, the oxidation of the piperazine ring can lead to intermediates that exhibit tautomerism. For example, the oxidation of certain piperidine derivatives can yield oxazolidines that exist in equilibrium with their open-chain hydroxy-enamine tautomers. researchgate.net While not directly demonstrated for this specific system, such equilibria are plausible in oxidized derivatives of this compound.

Advanced Spectroscopic and Crystallographic Characterization for 1 4 Ethynylphenyl 4 Methylpiperazine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the covalent structure of 1-(4-Ethynylphenyl)-4-methylpiperazine. Through the analysis of 1H and 13C NMR spectra, along with advanced 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. muni.cznih.gov

1H NMR Spectral Analysis of Protons within this compound

The 1H NMR spectrum provides precise information about the chemical environment, connectivity, and number of different protons in the molecule. chemicalbook.comnih.gov The expected proton signals for this compound are detailed below.

Aromatic Region: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. Two distinct signals, appearing as doublets, are expected. The protons ortho to the piperazine (B1678402) group are anticipated to be slightly upfield compared to the protons ortho to the ethynyl (B1212043) group due to the electron-donating nature of the nitrogen atom.

Piperazine Ring: The eight protons of the piperazine ring are chemically non-equivalent and typically appear as two distinct multiplets. The four protons on the carbons adjacent to the aromatic ring (C2' and C6') are deshielded and appear further downfield. The four protons on the carbons adjacent to the methyl group (C3' and C5') appear at a relatively higher field.

Alkyl and Alkynyl Region: The N-methyl group protons appear as a sharp singlet, as they have no adjacent protons to couple with. The terminal ethynyl proton also appears as a distinct singlet, a characteristic feature of monosubstituted acetylenes.

Interactive Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ha)~7.35Doublet (d)2H
Aromatic (Hb)~6.85Doublet (d)2H
Piperazine (-N-CH2-Ar)~3.20Triplet (t)4H
Piperazine (-N-CH2-CH3)~2.55Triplet (t)4H
Methyl (-N-CH3)~2.35Singlet (s)3H
Ethynyl (≡C-H)~3.05Singlet (s)1H

13C NMR Spectral Analysis of Carbon Skeleton

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. muni.cznih.gov For this compound, a total of seven signals in the aromatic/alkynyl region and three signals in the aliphatic region are expected, corresponding to the ten unique carbon environments in the molecule. mdpi.com

Aromatic Carbons: Four signals are expected for the benzene ring. The carbon atom bonded to the piperazine nitrogen (C1) is the most downfield due to the deshielding effect of the nitrogen. The carbon atom bonded to the ethynyl group (C4) is also distinct. The two remaining signals correspond to the four aromatic CH carbons (C2/C6 and C3/C5).

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group (Cα and Cβ) produce characteristic signals in the range of 75-90 ppm.

Aliphatic Carbons: Three signals are expected in the upfield region. These correspond to the two non-equivalent methylene (B1212753) carbons of the piperazine ring and the carbon of the N-methyl group.

Interactive Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon GroupPredicted Chemical Shift (δ, ppm)
Aromatic (C1, C-N)~150.5
Aromatic (C2/C6, CH)~133.0
Aromatic (C3/C5, CH)~116.0
Aromatic (C4, C-C≡)~119.5
Alkynyl (Cα, C-Ar)~83.0
Alkynyl (Cβ, ≡CH)~77.5
Piperazine (-N-C H2-Ar)~49.0
Piperazine (-N-C H2-CH3)~55.0
Methyl (-N-C H3)~46.0

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

While 1D NMR spectra confirm the basic structure, 2D NMR techniques are employed to rigorously establish connectivity and probe the molecule's three-dimensional conformation. nih.gov

2D Correlated Spectroscopy (COSY): A 1H-1H COSY experiment would confirm proton-proton couplings. Cross-peaks would be observed between the adjacent aromatic protons and between the two sets of methylene protons within the piperazine ring, confirming their positions in the spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the 13C signals for all protonated carbons (aromatic CH, piperazine CH2, and methyl CH3).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is critical for confirming the assembly of the molecular fragments. Key correlations would include the coupling from the piperazine protons (adjacent to the ring) to the aromatic carbons, and from the aromatic protons to the alkynyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial data for conformational analysis. nih.gov For this compound, a NOESY spectrum would show correlations between the aromatic protons at C2/C6 and the adjacent piperazine methylene protons. This data helps to establish the preferred conformation of the piperazine ring (typically a chair conformation) and the spatial relationship between the phenyl and piperazine moieties. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. muni.cz

Characteristic Vibrational Frequencies of Ethynyl and Piperazine Groups

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts. mdpi.comspectrabase.com

Ethynyl Group: The terminal alkyne presents two highly characteristic vibrations. A sharp, medium-intensity band around 3300 cm-1 corresponds to the ≡C-H stretching vibration. The C≡C triple bond stretch appears as a weaker band in the 2100-2150 cm-1 region.

Piperazine Group: The piperazine moiety contributes several bands. Multiple bands in the 2800-3000 cm-1 region are due to symmetric and asymmetric C-H stretching of the methylene and methyl groups. C-N stretching vibrations are typically found in the 1100-1250 cm-1 range.

Aromatic Ring: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm-1. Characteristic C=C stretching vibrations of the benzene ring appear in the 1500-1610 cm-1 region.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity
Ethynyl≡C-H Stretch~3300Medium, Sharp
AromaticC-H Stretch3020-3100Weak
Aliphatic (Piperazine/Methyl)C-H Stretch2800-2980Strong
EthynylC≡C Stretch2110Weak-Medium
AromaticC=C Stretch1605, 1515Medium-Strong
PiperazineC-N Stretch1130-1250Medium

Correlation of Experimental and Theoretically Calculated Vibrational Spectra

To achieve a precise and reliable assignment of all observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical calculations. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT) using basis sets such as B3LYP/6-311++G(d,p), are employed to calculate the optimized molecular geometry and its corresponding vibrational frequencies. nih.govmdpi.com

These computational models allow for the prediction of the complete vibrational spectrum. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor, leading to excellent agreement between the theoretical and experimental data. spectrabase.com The primary advantage of this approach is the ability to perform a Potential Energy Distribution (PED) analysis. PED analysis describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode, enabling an unambiguous assignment of even complex vibrations in the fingerprint region of the spectrum. nih.gov This correlative approach is essential for a comprehensive understanding of the molecule's vibrational dynamics. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for the elucidation of molecular structures, providing precise information on the molecular weight and characteristic fragmentation patterns of a compound. For this compound, these analyses confirm its elemental composition and offer insights into the stability and connectivity of its constituent parts.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₁₃H₁₆N₂. HRMS analysis, often utilizing techniques like Quadrupole Time-of-Flight (QTOF), is instrumental in confirming this composition. nih.gov The exact mass of the protonated molecular ion [M+H]⁺ is calculated and then compared to the experimentally measured value to validate the structure.

FormulaSpeciesCalculated Exact Mass (Da)Typical Experimental Accuracy
C₁₃H₁₆N₂[M+H]⁺199.1386± 0.0005

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation pathways of the parent ion. The fragmentation of N-arylpiperazine derivatives is well-documented and typically involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the ring to the aryl group. xml-journal.net

For this compound, the protonated molecule [M+H]⁺ at m/z 199.14 would likely undergo fragmentation through several key pathways:

Cleavage of the Piperazine Ring: The piperazine ring can undergo characteristic ring-opening fragmentation, leading to a series of smaller amine fragments. Common fragments for phenylpiperazines include ions at m/z 70 and m/z 56. xml-journal.net

Loss of the Methyl Group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 184.12.

Benzylic-type Cleavage: The bond between the phenyl ring and the piperazine nitrogen is a common point of fragmentation. Cleavage can lead to the formation of a stable ethynylphenyl fragment or a methylpiperazine fragment ion.

Formation of Tropylium-like Ions: Aromatic compounds can rearrange to form stable ions. The ethynylphenyl moiety might fragment to produce ions characteristic of substituted benzene rings, such as an ion at m/z 101, corresponding to the ethynylphenyl cation [C₈H₅]⁺. nih.govdocbrown.info

Proposed Fragment Ion (m/z)Possible Structure / Origin
199.14[C₁₃H₁₆N₂ + H]⁺ (Parent Ion)
184.12[M+H - CH₃]⁺
115.06[C₈H₅N]⁺ (Ethynylphenylnitrene radical cation)
101.04[C₈H₅]⁺ (Ethynylphenyl cation)
84.08[C₅H₁₀N]⁺ (Methylpiperazine fragment)
70.07[C₄H₈N]⁺ (Piperazine ring fragment)

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related N-arylpiperazine derivatives provides a robust model for its expected solid-state conformation and packing. mdpi.commdpi.com

The crystal packing of N-arylpiperazine derivatives is typically governed by a combination of weak intermolecular forces. researchgate.net In the solid state of this compound, the following interactions are anticipated:

C-H···π Interactions: The hydrogen atoms on the piperazine ring and methyl group can interact with the π-system of the ethynylphenyl ring of adjacent molecules. These interactions play a significant role in stabilizing the crystal lattice of similar structures. mdpi.com

π-π Stacking: Depending on the packing arrangement, face-to-face or offset stacking of the aromatic ethynylphenyl rings may occur, contributing to the stability of the crystal structure.

Analysis of analogous compounds shows that the piperazine ring consistently adopts a stable chair conformation. iucr.orgnih.govnih.gov It is highly probable that this compound would also exhibit this conformation in its crystal structure.

Based on crystallographic data from analogous N-arylpiperazine and ethynylbenzene structures, the expected geometric parameters for this compound can be reliably predicted. The piperazine ring is expected to adopt a chair conformation, which minimizes steric strain. The dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring is a key conformational parameter in N-arylpiperazines, often ranging from 10° to 50°, influenced by the substituents and crystal packing forces. mdpi.com

ParameterAtoms InvolvedTypical ValueReference Structure Type
Bond Length (Å)C≡C (Ethynyl)~1.20 ÅEthynylbenzene derivatives
Bond Length (Å)C-C (Aromatic)~1.39 ÅPhenyl derivatives muni.cz
Bond Length (Å)Cₐᵣ-N (Aryl-Nitrogen)~1.40 - 1.43 ÅN-Arylpiperazines
Bond Length (Å)C-N (Piperazine)~1.46 - 1.49 ÅPiperazine derivatives muni.cz
Bond Angle (°)C-C≡C (Ethynyl)~178 - 180°Ethynylbenzene derivatives
Bond Angle (°)C-N-C (Piperazine)~109 - 112°Piperazine derivatives soton.ac.uk
Torsional Angle (°)Dihedral (Phenyl-Piperazine)~10 - 50°N-Arylpiperazines mdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the conjugated ethynylphenyl chromophore.

The primary electronic transition anticipated is a π → π* transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital within the aromatic and ethynyl system. wikipedia.orglibretexts.org The presence of the ethynyl group in conjugation with the phenyl ring extends the π-system, which typically results in a bathochromic (red) shift of the absorption maximum (λₘₐₓ) to longer wavelengths compared to benzene itself.

The N-methylpiperazine group, connected to the phenyl ring via a nitrogen atom, acts as an auxochrome. The lone pair of electrons on the nitrogen atom (an 'n' orbital) can interact with the π-system of the ring, leading to an n → π* transition. This interaction often results in a further bathochromic shift and an increase in the molar absorptivity (ε) of the π → π* band. wikipedia.org The spectrum of the closely related 1-phenylpiperazine (B188723) shows an absorption maximum around 240-250 nm, and it is expected that the extended conjugation from the ethynyl group in the target molecule would shift this absorption to a slightly longer wavelength. nist.gov

Chromophore SystemTypical TransitionExpected λₘₐₓ Range (nm)
Benzeneπ → π~204, ~256
Phenylpiperazineπ → π / n → π~240 - 250
Ethynylbenzeneπ → π~235 - 245
This compoundπ → π* / n → π*~250 - 270 (Estimated)

Computational Chemistry and Theoretical Investigations of 1 4 Ethynylphenyl 4 Methylpiperazine Electronic and Molecular Properties

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT, especially with hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), offers a balance of computational cost and accuracy, making it suitable for studying medium-sized organic molecules such as 1-(4-Ethynylphenyl)-4-methylpiperazine. irjweb.comcolab.ws These methods are used to solve the Schrödinger equation approximately, providing detailed insights into molecular structure, energy, and properties.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the global minimum energy conformation, must be identified. This is achieved through geometry optimization. For a flexible molecule like this compound, this process involves a conformational analysis to explore the potential energy surface.

The piperazine (B1678402) ring typically adopts a stable chair conformation to minimize steric strain. muni.cz The substituents—the 4-ethynylphenyl group on one nitrogen and the methyl group on the other—can be in either axial or equatorial positions. Computational studies on similar piperazine derivatives show that the bulkier aryl substituent generally prefers the equatorial position to minimize steric hindrance. muni.cz A potential energy surface scan, performed by systematically rotating the bonds connecting the phenyl ring to the piperazine nitrogen, would confirm the most stable rotational isomer. The final optimized geometry, confirmed by the absence of imaginary vibrational frequencies, serves as the basis for all subsequent calculations. muni.cz

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) The following data are illustrative, based on typical values for similar molecular structures.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)C-N (piperazine ring avg.)1.465
C-C (piperazine ring avg.)1.535
N-C (phenyl)1.415
C≡C (ethynyl)1.208
Bond Angles (°)C-N-C (piperazine ring avg.)111.0
C-C-N (piperazine ring avg.)109.5
C-N-C (phenyl-piperazine)118.5

Electronic Structure Analysis: HOMO, LUMO, and Band Gap Energies

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior. nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynylphenyl and piperazine nitrogen moieties, which are the most likely sites of electron donation. Conversely, the LUMO is likely distributed over the π-system of the aromatic ring, which can accept electron density. The energy gap determines the molecule's electronic absorption properties and its potential for intramolecular charge transfer. muni.czderpharmachemica.com

Table 2: Representative Calculated Frontier Orbital Energies for this compound The following data are illustrative, based on DFT/B3LYP calculations for analogous compounds.

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.35
Band Gap (ΔE)4.50

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions. nih.govresearchgate.net It examines charge delocalization from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance.

In this compound, significant interactions are expected between the lone pair orbitals of the nitrogen atoms (n) and the antibonding orbitals (σ* or π) of adjacent bonds. For instance, hyperconjugative interactions between the nitrogen lone pair and the π orbitals of the phenyl ring would indicate charge delocalization from the piperazine moiety to the aromatic system. acadpubl.eu NBO analysis also confirms the hybridization of atomic orbitals, providing a more nuanced understanding of the bonding within the molecule.

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for Key Interactions The following data are representative examples of NBO analysis outputs.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Npiperazineπ* (Caromatic-Caromatic)5.10
π (Caromatic-Caromatic)π* (C≡C)20.50
LP(1) Npiperazineσ* (C-C)piperazine3.85

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Neutral regions are generally colored green.

For this compound, the MEP map would likely show the most negative potential localized around the piperazine nitrogen atoms due to their lone pairs and the π-electron cloud of the ethynyl (B1212043) group. These areas represent the primary sites for protonation and interaction with electrophiles. Positive potential would be concentrated around the hydrogen atoms, particularly those on the piperazine ring and the terminal alkyne.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a standard (e.g., TMS). scispace.comresearchgate.net Comparing the calculated ¹H and ¹³C NMR spectra with experimental data helps validate the computed geometry and provides unambiguous peak assignments. nih.govscispace.com

IR Frequencies: The calculation of harmonic vibrational frequencies is another key application. nih.gov These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity, can be compared with experimental FT-IR and Raman spectra. muni.czajchem-a.com This allows for a detailed assignment of vibrational modes, such as the characteristic C≡C-H stretch of the ethynyl group, the C-N stretches of the piperazine ring, and the aromatic C-H vibrations. scispace.com

Table 4: Representative Calculated Spectroscopic Data These values are illustrative and based on typical DFT predictions for the given functional groups.

Calculated 1H and 13C NMR Chemical Shifts (ppm)
AtomCalculated δ (ppm)
-C≡H3.10
N-CH32.35
Aromatic C-H7.0 - 7.5
C≡C-H83.5
N-CH346.0
Piperazine C50.0 - 55.0
Calculated IR Frequencies (cm-1)
Vibrational ModeCalculated Frequency (cm-1)
≡C-H Stretch3310
Aromatic C-H Stretch3050 - 3080
Aliphatic C-H Stretch2850 - 2960
C≡C Stretch2115
Aromatic C=C Stretch1500 - 1610
C-N Stretch1150 - 1250

Mulliken Population Analysis and Crystal Orbital Overlap Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. uni-muenchen.de By partitioning the total electron density among the atoms, it provides insight into the charge distribution and the ionicity of chemical bonds. colab.ws For this compound, this analysis would quantify the negative charge on the electronegative nitrogen atoms and the charge distribution across the aromatic and ethynyl groups. muni.cz While Mulliken charges are known to be basis-set dependent, they offer a useful qualitative picture of the molecular charge landscape. Crystal Orbital Overlap Population (COOP) analysis, more commonly applied to periodic systems, gives insight into the bonding, non-bonding, or anti-bonding nature of interactions between orbitals in a solid-state structure.

Table 5: Representative Mulliken Atomic Charges The following data are illustrative examples calculated at the DFT/B3LYP level.

AtomCalculated Charge (e)
N1 (connected to phenyl)-0.45
N4 (connected to methyl)-0.52
C (terminal alkyne)-0.18
H (terminal alkyne)+0.15
C (methyl)-0.25

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of molecules, offering a window into their conformational landscapes and interactions with the surrounding environment. For this compound, these simulations are instrumental in understanding its structural flexibility and the influence of solvents on its properties.

The conformational flexibility of this compound is primarily dictated by two key structural features: the piperazine ring and the rotational freedom around the single bonds connecting the ring systems.

The piperazine ring itself is known to exist in several conformations, with the chair form being the most thermodynamically stable, followed by twist-boat, boat, and half-chair conformations. In solution, the piperazine moiety of similar N-arylpiperazine derivatives predominantly adopts this low-energy chair conformation. This conformation minimizes steric hindrance and torsional strain, making it the most populated state in an equilibrium ensemble.

Significant rotational barriers can be expected around the C(phenyl)-N(piperazine) bond and the C(phenyl)-C(ethynyl) bond. Density functional theory (DFT) calculations on related phenylene ethynylene molecules have shown that rotational barriers for phenyl rings can be on the order of a few kcal/mol. aps.org For this compound, rotation of the ethynylphenyl group relative to the piperazine ring would involve overcoming steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent methylene (B1212753) groups of the piperazine ring. The energy barrier for this rotation dictates the rate of interconversion between different rotational isomers (rotamers) in solution. Low activation energies, consistent with phenyl ring rotation, suggest that the molecule would be conformationally dynamic at room temperature. aps.org

Table 1: Estimated Rotational Energy Barriers for Related Molecular Fragments
Bond/Rotation AxisRelated SystemTypical Energy Barrier (kcal/mol)Reference
Phenyl Ring RotationPhenylene Ethynylene Oligomer~1.8 - 7.0 aps.org
C(aryl)-N BondN-ArylpiperazinesVariable, dependent on substitutionN/A

The solvent environment plays a crucial role in determining the preferred conformation and electronic properties of a solute molecule. frontiersin.org For this compound, both explicit solute-solvent interactions (like hydrogen bonding) and implicit bulk solvent effects (polarity) are significant.

Computational studies on similar piperazine derivatives show that solvent polarity can influence the stability of different conformers. researchgate.net In polar solvents, conformations with larger dipole moments are generally stabilized to a greater extent than less polar conformers. The dipole moment of this compound would be expected to change with the rotation of the ethynylphenyl group, and thus, the equilibrium population of rotamers could be solvent-dependent.

Furthermore, the electronic properties are also affected. The interaction with solvent molecules can alter the charge distribution within the molecule. Time-dependent density functional theory (TD-DFT) calculations, often performed using a polarizable continuum model (PCM) to simulate solvent effects, are used to predict how the electronic absorption spectra of molecules shift in different solvents. researchgate.net For N-arylpiperazines, increasing solvent polarity typically leads to a redshift (a shift to longer wavelengths) in the absorption maxima, indicating a stabilization of the excited state relative to the ground state. mdpi.com This solvatochromic effect is a direct consequence of the altered electronic landscape of the molecule due to interactions with the solvent. frontiersin.orgmdpi.com Standard dielectric continuum solvent models may not always be sufficient, and combined cluster/continuum models can provide more accurate results. nih.gov

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. This compound can be considered a D-π-A system, where the methylpiperazine group acts as an electron donor, the phenyl-ethynyl unit serves as the π-conjugated bridge, and the terminal ethynyl group has electron-withdrawing character.

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. These properties describe how the molecule's dipole moment responds to an applied electric field. Density functional theory (DFT) is a widely used computational method to calculate these properties for organic molecules. researchgate.netresearchgate.net

For a D-π-A molecule, the magnitude of the first hyperpolarizability (β) is strongly related to the degree of intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. Calculations for various piperazine-based D-π-A systems have shown that they can possess significant β values. researchgate.netphyschemres.org The calculation involves optimizing the molecular geometry and then computing the response properties, often using a specific functional and basis set, such as B3LYP/6-311G(d,p). researchgate.net The results from these calculations allow for a comparison of the NLO activity of different molecular designs.

Table 2: Representative Calculated NLO Properties for a Reference D-π-A Molecule (p-Nitroaniline)
PropertySymbolTypical Calculated Value (a.u.)Method
Dipole Momentµ~3.86 DebyeDFT
Mean Polarizability⟨α⟩VariableDFT
First HyperpolarizabilityβVariable, highly dependent on methodDFT/TDDFT

Note: Values are for a common reference compound, p-Nitroaniline, and are illustrative of the types of data generated from DFT calculations. Actual values for this compound would require specific computation.

The relationship between molecular structure and NLO properties is a cornerstone of designing efficient NLO materials. For systems based on the ethynylphenyl-piperazine scaffold, several key principles apply:

Donor/Acceptor Strength: The magnitude of the NLO response is highly dependent on the electron-donating strength of the piperazine moiety and the electron-accepting strength of the substituent on the other side of the π-bridge. Stronger donors and acceptors generally lead to a larger hyperpolarizability (β) due to enhanced ICT. doi.org

π-Conjugated Bridge: The length and nature of the π-system are critical. The ethynylphenyl linker in this compound provides a rigid and efficient pathway for electron delocalization. Extending the conjugation length, for instance by adding more ethynylphenyl units, often increases the NLO response, although this can sometimes be counteracted by reduced transparency. washington.edunih.gov

Molecular Geometry: The planarity of the D-π-A system affects the efficiency of the charge transfer. Torsional twisting between the donor (piperazine) and the π-bridge (phenyl ring) can disrupt conjugation and reduce the NLO response.

Theoretical studies explore these relationships by systematically modifying the molecular structure in silico and calculating the resulting NLO properties. This computational screening allows for the rational design of novel molecules with optimized NLO characteristics before undertaking synthetic efforts. doi.org The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial, as the energy gap (HOMO-LUMO gap) and spatial distribution of these orbitals provide a qualitative understanding of the ICT process and the molecule's NLO potential. physchemres.orgdoi.org

Structure Activity Relationships Sar in 1 4 Ethynylphenyl 4 Methylpiperazine: a Chemical Perspective

Influence of Molecular Substructures on Intermolecular Interactions

The intermolecular interactions of 1-(4-Ethynylphenyl)-4-methylpiperazine are primarily governed by the distinct chemical properties of its ethynylphenyl and piperazine (B1678402) substructures. These interactions, which include aromatic, π-interactions, and conformational preferences, are critical in defining the compound's binding affinity and specificity for its biological targets.

Role of the Ethynylphenyl Moiety in Aromatic and π-Interactions

The ethynylphenyl group is a key structural feature that can engage in a variety of non-covalent interactions. The terminal ethynyl (B1212043) group, with its triple bond, creates a region of high electron density, making it a potential participant in π-π stacking interactions with aromatic residues of a receptor binding pocket. mdpi.com The linear geometry of the ethynyl group can also allow for specific directional interactions.

Substituent Effects on the Aromatic Ring in Modulating Molecular Recognition

The substitution pattern on the aromatic ring of phenylpiperazine derivatives is a well-established strategy for modulating their biological activity. By introducing different functional groups, both the electronic and steric properties of the molecule can be fine-tuned to optimize interactions with a target receptor.

Electronic Perturbations by Functional Groups (e.g., Electron-Donating, Electron-Withdrawing)

The electronic nature of substituents on the phenyl ring can significantly alter the molecule's reactivity and binding affinity. Electron-donating groups (EDGs), such as methoxy (B1213986) or amino groups, increase the electron density of the aromatic ring, which can enhance π-π stacking interactions and cation-π interactions. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the ring, which can favor interactions with electron-rich residues in the binding pocket.

The position of the substituent also plays a crucial role. For instance, in a series of mono-substituted 4-phenylpiperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their in vivo effects on the dopaminergic system. nih.gov The interplay of inductive and resonance effects of these substituents ultimately dictates the charge distribution across the molecule and its interaction profile.

Substituent TypeExampleEffect on Aromatic RingPotential Impact on Binding
Electron-Donating-OCH3, -NH2Increases electron densityEnhance π-π and cation-π interactions
Electron-Withdrawing-NO2, -CNDecreases electron densityFavor interactions with electron-rich residues

Steric Constraints and Positional Isomerism in Molecular Complementarity

The size, shape, and position of substituents on the aromatic ring introduce steric constraints that can either enhance or hinder binding to a receptor. A bulky substituent may prevent the molecule from adopting the optimal conformation for binding, leading to a decrease in activity. Conversely, a well-placed substituent can create favorable van der Waals interactions and improve the complementarity between the ligand and the binding site.

Positional isomerism, referring to the different locations of a substituent on the aromatic ring (ortho, meta, or para), can have a profound impact on biological activity. Studies on phenylpiperazine derivatives have shown that changing the substituent position can dramatically alter receptor affinity and selectivity. nih.gov This is because the different positions orient the substituent in distinct regions of the binding pocket, leading to different intermolecular contacts. For example, a substituent in the para position, as in this compound, will project into a different region of the binding site compared to a substituent in the ortho or meta position.

PositionSteric InfluencePotential Effect on Binding
OrthoHigh steric hindrance near the piperazine linkageCan force a specific conformation, may clash with the receptor
MetaModerate steric influenceCan probe different regions of the binding pocket
ParaMinimal steric hindrance to the piperazine linkageAllows for more flexibility in binding orientation

Mechanistic Insights from Chemical Structure-Interaction Studies and Modeling

To gain a deeper understanding of the SAR of this compound, computational and experimental techniques are employed. Molecular modeling studies, including docking and molecular dynamics simulations, can predict the binding mode of the compound and identify key interactions with a target receptor. nih.govrsc.org These in silico methods help to rationalize the observed SAR and guide the design of new analogs with improved properties.

Experimental techniques such as X-ray crystallography of ligand-receptor complexes can provide a precise picture of the binding interactions at an atomic level. Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds. By combining these approaches, a comprehensive and predictive understanding of the SAR of this compound can be achieved, facilitating the development of more effective and selective therapeutic agents.

Ligand Design Principles and Scaffold Exploration Based on this compound as a Chemical Motif

The utility of this compound as a foundational element in drug discovery is rooted in the distinct properties of its constituent parts. The 1-phenylpiperazine (B188723) moiety is a privileged structure in medicinal chemistry, known to interact with a variety of receptors, particularly in the central nervous system. The 4-methyl group on the piperazine ring can influence the compound's basicity, solubility, and metabolic stability, which are critical pharmacokinetic properties.

The terminal ethynyl group on the phenyl ring is of particular importance for scaffold exploration. This functional group is a key participant in a range of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction allows for the efficient and specific covalent linkage of the ethynylphenylpiperazine core to other molecular fragments that contain an azide (B81097) group, facilitating the rapid synthesis of a library of derivatives.

Scaffold Exploration via Chemical Derivatization:

Researchers have leveraged the reactivity of the ethynyl group to explore a wide array of chemical space around the this compound core. By reacting it with various azide-containing molecules, a diverse set of triazole-containing compounds can be generated. The resulting 1,2,3-triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable unit that can participate in hydrogen bonding and dipole-dipole interactions, thus contributing to the binding affinity of the final molecule.

Systematic modifications based on this scaffold have led to the development of compounds with a broad spectrum of biological activities. For instance, the exploration of different substituents on the azide-containing reaction partner allows for the fine-tuning of the pharmacological profile of the resulting molecules. These modifications can be designed to enhance potency, improve selectivity for a specific biological target, or optimize pharmacokinetic properties.

The following table illustrates the types of derivatives that can be generated from the this compound scaffold and the potential biological activities that have been explored.

Derivative ClassSynthetic StrategyPotential Biological Targets
Triazole-linked HeterocyclesCuAAC with heteroaryl azidesKinases, G-protein coupled receptors (GPCRs)
Triazole-linked AliphaticsCuAAC with alkyl azidesEnzymes, Ion Channels
Triazole-linked PeptidomimeticsCuAAC with azido-amino acidsProteases, Protein-protein interactions
Sonogashira Coupling ProductsPalladium-catalyzed coupling with aryl halidesVarious enzymes and receptors

Structure-Activity Relationship (SAR) Insights:

While comprehensive SAR studies focusing solely on this compound as a final drug candidate are not extensively documented, its role as a key intermediate allows for the inference of SAR principles from the broader class of phenylpiperazine derivatives.

The Phenyl Ring: Substitution on the phenyl ring can significantly impact biological activity. The position and nature of the substituent are critical. The ethynyl group at the para position, as in the parent compound, provides a vector for diversification.

The Piperazine Ring: The piperazine ring itself is often crucial for interaction with the biological target. Its conformation and the nature of the substituent on the second nitrogen (N4) are key determinants of activity. The methyl group in this compound is a simple, small substituent that can be replaced with larger or more functionalized groups to probe the binding pocket of a target.

The Linker: In derivatives synthesized from this scaffold, the nature of the linker formed (e.g., the triazole ring from click chemistry) is integral to the SAR. The length, rigidity, and hydrogen bonding capacity of the linker all play a role in how the molecule orients itself within a binding site.

Supramolecular Chemistry and Self Assembly of 1 4 Ethynylphenyl 4 Methylpiperazine Systems

Molecular Recognition Phenomena Involving 1-(4-Ethynylphenyl)-4-methylpiperazine

Molecular recognition is a cornerstone of supramolecular chemistry, relying on specific non-covalent interactions between molecules. The distinct structural components of this compound suggest its capacity to engage in a variety of these interactions, leading to predictable host-guest chemistry and defined intermolecular associations.

While specific host-guest complexes of this compound have not been extensively documented, its structural features allow for rational predictions of its binding behavior with various macrocyclic hosts. The phenylpiperazine portion, for instance, is a common guest motif in supramolecular chemistry. Studies on N-phenylpiperazine derivatives have shown their ability to form stable complexes with host molecules like cucurbiturils. nih.gov The encapsulation is often driven by a combination of hydrophobic interactions and ion-dipole forces between the guest and the host's cavity. nih.gov

Similarly, the ethynylphenyl group can be encapsulated by cyclodextrins, where the hydrophobic phenyl ring and the terminal alkyne can reside within the cyclodextrin (B1172386) cavity. The binding affinity in such systems is influenced by the size complementarity between the host and the guest. nih.gov It is therefore anticipated that this compound could form inclusion complexes with various designed receptors, with the potential for selective recognition based on the host's cavity size and electronic properties.

The supramolecular behavior of this compound is governed by a range of non-covalent interactions. These weak forces, acting in concert, can dictate the formation of stable and ordered supramolecular architectures.

C-H...π Interactions: The ethynyl (B1212043) group (C≡C-H) is a known hydrogen-bond donor, capable of forming C-H...π interactions with the electron-rich π-system of the phenyl ring of a neighboring molecule. researchgate.net Additionally, the C-H bonds of the piperazine (B1678402) ring and the methyl group can interact with the π-face of the ethynylphenyl ring. These interactions are crucial in directing the three-dimensional arrangement of molecules in the solid state. researchgate.net

π-π Stacking: The aromatic phenyl ring in this compound is expected to participate in π-π stacking interactions. Theoretical studies have shown that the presence of an ethynyl substituent can enhance the stacking affinity of an aromatic ring. researchgate.net These interactions, which can be either face-to-face or offset, are a significant driving force for the self-assembly of aromatic molecules. nih.gov

Hydrophobic and Electrostatic Interactions: The nonpolar ethynylphenyl group can engage in hydrophobic interactions, particularly in aqueous environments, driving molecules to aggregate. Conversely, the nitrogen atoms of the piperazine ring can participate in electrostatic interactions, including hydrogen bonding with suitable donor molecules. rsc.org The interplay of these forces is critical in the formation of larger assemblies.

Interaction TypeTypical Energy (kcal/mol)Geometric Features
C-H...π0.5 - 2.5H atom pointing towards the center of the π-system
π-π Stacking1 - 5Parallel or offset arrangement of aromatic rings
Hydrogen Bonding (N...H)2 - 8Directional interaction involving a hydrogen atom and a lone pair on nitrogen
Hydrophobic InteractionsVariableDriven by the exclusion of water from nonpolar surfaces

Self-Assembly Strategies for Ordered Architectures

The ability of this compound to engage in directional non-covalent interactions makes it a prime candidate for the construction of ordered supramolecular architectures through self-assembly.

The terminal alkyne group of this compound offers a reactive handle for the formation of covalent polymers through reactions like Glaser coupling. However, in the realm of supramolecular chemistry, this molecule can act as a building block for non-covalent polymers. Through a combination of π-π stacking and hydrogen bonding, individual molecules can assemble into one-, two-, or three-dimensional networks. researchgate.net The directionality of these interactions can lead to the formation of well-defined, ordered structures. For instance, molecules with terminal alkynes have been shown to form ordered monolayers on surfaces, which can then be further polymerized. acs.org Porous polymers have also been synthesized from aryleneethynylene building blocks, highlighting the utility of the ethynylphenyl motif in creating extended networks. nih.gov

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The piperazine ring is a well-established and versatile component in crystal engineering, often participating in robust hydrogen-bonding networks. acs.orgacs.org For example, piperazine-2,5-diones are known to form one-dimensional tapes through reciprocal amide-to-amide hydrogen bonding. acs.org While this compound lacks the amide functionality, the nitrogen atoms of the piperazine ring can still act as hydrogen bond acceptors. rsc.org

Intermolecular Bonding in this compound Dimers and Oligomers

The initial stages of self-assembly involve the formation of dimers and small oligomers. The stability and geometry of these initial aggregates are dictated by the primary intermolecular interactions. For this compound, the formation of a dimer is likely to be driven by π-π stacking of the ethynylphenyl groups.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Ethynylphenyl)-4-methylpiperazine, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-ethynylphenyl derivatives with 4-methylpiperazine via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalysts : Pd/C or Pd(PPh₃)₄ improves coupling efficiency for ethynyl groups .
  • Temperature : Reactions are often conducted at 60–80°C to balance yield and decomposition risks .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard, with yields typically ranging from 40–85% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethynyl proton at ~2.5–3.0 ppm; piperazine methyl at ~2.3 ppm) .
  • IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and piperazine N-H (3300–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₅N₂⁺ requires m/z 199.1235) .

Q. How can researchers assess the compound’s basic pharmacological activity?

  • In vitro receptor binding assays : Screen against serotonin/dopamine receptors due to piperazine’s affinity for neurotransmitter targets .
  • Dose-response curves : Use HEK293 cells transfected with target receptors (IC₅₀/EC₅₀ determination) .
  • Cytotoxicity : MTT assays in normal cell lines (e.g., HEK293) to establish safety margins .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized protocols : Uniform cell lines, buffer conditions, and incubation times .
  • Molecular docking : Compare binding modes of this compound with receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A) using AutoDock Vina .
  • Metabolic stability : Assess liver microsome degradation to rule out metabolite interference .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • DFT calculations : Gaussian 09 at B3LYP/6-311++G(d,p) level to map HOMO/LUMO energies and Fukui indices for electrophilic/nucleophilic sites .
  • NBO analysis : Quantifies hyperconjugative interactions (e.g., ethynyl → piperazine charge transfer) influencing stability .
  • Molecular dynamics : Simulate solvation effects in water/octanol to predict logP and membrane permeability .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace ethynyl with halogens (Br, Cl) or methoxy groups to modulate lipophilicity .
  • Piperazine modifications : Introduce bulky groups (e.g., cyclohexyl) to enhance receptor selectivity .
  • Bioisosteres : Replace the ethynyl group with triazoles to improve metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.